This compound belongs to the class of halogenated pyridines. Pyridine itself is a six-membered aromatic ring containing one nitrogen atom. The presence of chlorine and the phenylethynyl substituent enhance its reactivity and solubility in various organic solvents, making it useful in synthetic organic chemistry and medicinal applications.
The synthesis of 2-chloro-5-(phenylethynyl)pyridine can be achieved through several methods, typically involving the introduction of the phenylethynyl group onto a chlorinated pyridine scaffold. One common approach is via the Sonogashira coupling reaction, which involves:
The yield of this reaction can vary based on the reaction conditions, including temperature, solvent choice, and catalyst efficiency.
The molecular structure of 2-chloro-5-(phenylethynyl)pyridine consists of:
The presence of the chlorine atom increases electron-withdrawing effects on the pyridine ring, enhancing electrophilicity in chemical reactions.
2-Chloro-5-(phenylethynyl)pyridine can participate in various chemical reactions due to its reactive functional groups:
These reactions are significant for synthesizing more complex organic molecules or modifying existing compounds for enhanced activity.
While specific biological mechanisms for 2-chloro-5-(phenylethynyl)pyridine may not be extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors:
Research into related compounds suggests potential applications in modulating neurotransmitter systems or acting as pharmacological agents.
2-Chloro-5-(phenylethynyl)pyridine has several scientific applications:
2-Chloro-5-(phenylethynyl)pyridine (MPEP) is a prototypical negative allosteric modulator (NAM) that binds within the transmembrane heptahelical domain (HD) of metabotropic glutamate receptor subtype 5 (mGluR5). Unlike orthosteric ligands that target the extracellular Venus flytrap domain (VFD), MPEP occupies a 7-transmembrane (7TM) pocket formed by helices III, V, VI, and VII, inducing conformational changes that stabilize an inactive receptor state [1] [4] [6]. Molecular dynamics simulations reveal that MPEP binding:
Table 1: Binding Parameters of MPEP at mGluR5
Parameter | Value | Experimental System | Source |
---|---|---|---|
IC₅₀ (functional) | 36 nM | Rat cortical astrocytes | [1] [7] |
Kᵢ (binding) | 12 nM | [³H]MPEP competition assays | [5] |
Allosteric cooperativity (α) | 0.03 | Schild analysis vs. glutamate | [4] |
Inverse agonism (%) | 78% | IP₃ accumulation assay | [6] |
MPEP binding follows a two-step allosteric model: initial fast association to an allosteric site (kₐₛₛₒc = 5.2 × 10⁷ M⁻¹min⁻¹), followed by slow conformational rearrangement (τ = 18 min) that stabilizes the inactive receptor conformation. This mechanism enables >200-fold selectivity for mGluR5 over mGluR1 despite 72% HD sequence homology [1] [5].
MPEP exhibits noncompetitive antagonism against glutamate and orthosteric agonists, evidenced by three key characteristics:
In thalamic neurons, iontophoretic MPEP (10–100 nM) selectively blocks excitatory responses to the mGluR5-selective agonist CHPG [(R,S)-2-chloro-5-hydroxyphenylglycine] while sparing responses to broad-spectrum agonist ACPD [(1S,3R)-1-aminocyclopentane-1,3-dicarboxylate]. This contrasts with competitive antagonists like (S)-4CPG that reduce responses to both agonists, confirming MPEP's subtype-specific noncompetitive action [1] [3] [9].
Table 2: Pharmacological Profile of MPEP vs. Reference Antagonists
Property | MPEP | Competitive Antagonist (e.g., 4CPG) | PAM (e.g., CDPPB) |
---|---|---|---|
Glutamate CRC shift | Non-parallel | Parallel | Leftward |
Maximal response inhibition | 92 ± 4% | 40 ± 6% | Enhanced (150–200%) |
CHPG vs. ACPD selectivity | >100-fold | <3-fold | N/A |
[³H]MPEP displacement | IC₅₀ = 8 nM | IC₅₀ > 10 μM | IC₅₀ = 80–400 nM |
Mechanistically, noncompetitive antagonism arises from MPEP's allosteric uncoupling of Gαq/11 signaling. MPEP binding increases the energy barrier for transition to the active state (ΔG‡ = +15.2 kcal/mol) without occluding the orthosteric site, explaining its use-dependence in synaptic transmission studies [4] [6].
Despite its high mGluR5 selectivity, MPEP exhibits paradoxical positive allosteric modulation (PAM) at mGluR4 (Group III):
Molecular dynamics simulations reveal this functional duality stems from divergent conformational effects:
Figure 1: Differential MPEP Effects on mGluR5 vs. mGluR4
mGluR5: [Inactive State] TM3 -- MPEP -- TM5/TM6 (Stabilized) ICL2 α-helix maintained → Gq uncoupling mGluR4: [Active State] TM3 -- MPEP -- TM4 (Destabilized) ICL2 unstructured → Gi coupling enhanced
Minimal activity is observed at other mGluRs:
This unique pharmacological profile establishes MPEP as a versatile tool for probing allosteric mechanisms across mGluR subtypes.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3